molecular formula C5H10BrN B1398000 3-Bromomethyl-1-methylazetidine CAS No. 1357352-63-6

3-Bromomethyl-1-methylazetidine

Cat. No.: B1398000
CAS No.: 1357352-63-6
M. Wt: 164.04 g/mol
InChI Key: QYFFARALSJOCIW-UHFFFAOYSA-N
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Description

3-Bromomethyl-1-methylazetidine is a four-membered heterocyclic compound containing a nitrogen atom. It is a derivative of azetidine, characterized by the presence of a bromomethyl group at the third position and a methyl group at the first position. Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds .

Safety and Hazards

The safety data sheet for similar compounds suggests that they may be harmful if swallowed, cause severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction . It’s important to handle such compounds with appropriate safety measures.

Future Directions

Azetidines, including 3-Bromomethyl-1-methylazetidine, continue to be an area of interest in organic synthesis and medicinal chemistry. Recent advances focus on the synthesis, reactivity, and application of azetidines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromomethyl-1-methylazetidine typically involves the reaction of 1-methylazetidine with a brominating agent. One common method is the bromination of 1-methylazetidine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a radical mechanism, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity .

Mechanism of Action

The mechanism of action of 3-Bromomethyl-1-methylazetidine involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, thereby modifying the function of the target molecules . The compound’s unique ring strain and reactivity also contribute to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromomethyl-1-methylazetidine is unique due to the presence of both the bromomethyl and methyl groups, which impart distinct reactivity and biological activity compared to its analogs. The combination of these substituents enhances its potential as a versatile intermediate in synthetic chemistry and its applications in various fields .

Properties

IUPAC Name

3-(bromomethyl)-1-methylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrN/c1-7-3-5(2-6)4-7/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFFARALSJOCIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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